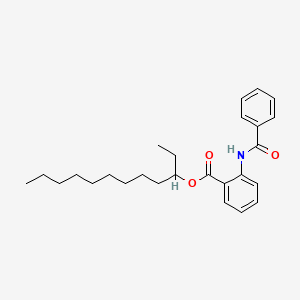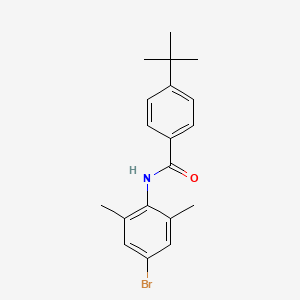![molecular formula C45H20N2O13 B11559712 2,6-bis{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11559712.png)
2,6-bis{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrrolo[3,4-f]isoindole core, which is substituted with benzoyl and benzofuran groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-f]isoindole Core: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of Benzoyl Groups: Benzoylation is achieved using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Benzofuran Groups: The benzofuran moieties are introduced through etherification reactions using appropriate benzofuran derivatives and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzofuran positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE:
Other Pyrrolo[3,4-f]isoindole Derivatives: These compounds share the pyrrolo[3,4-f]isoindole core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 4-BENZOYL-2,6-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE lies in its specific combination of benzoyl and benzofuran groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C45H20N2O13 |
|---|---|
Molecular Weight |
796.6 g/mol |
IUPAC Name |
8-benzoyl-2,6-bis[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C45H20N2O13/c48-37(21-8-2-1-3-9-21)36-34-28(38(49)46(40(34)51)30-10-4-6-12-32(30)57-22-14-16-24-26(18-22)44(55)59-42(24)53)20-29-35(36)41(52)47(39(29)50)31-11-5-7-13-33(31)58-23-15-17-25-27(19-23)45(56)60-43(25)54/h1-20H |
InChI Key |
IFKAKPQFTZQQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC=CC=C5OC6=CC7=C(C=C6)C(=O)OC7=O)C(=O)N(C3=O)C8=CC=CC=C8OC9=CC1=C(C=C9)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11559630.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11559633.png)
![methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate](/img/structure/B11559637.png)
![N'-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11559644.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559645.png)

![[3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B11559675.png)

![4-(2-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11559686.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11559688.png)
![N-(3-bromophenyl)-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559689.png)
![N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11559696.png)
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11559704.png)
